molecular formula C4H10N2O7S B12647207 L-Asparagine sulphate CAS No. 74144-37-9

L-Asparagine sulphate

Cat. No.: B12647207
CAS No.: 74144-37-9
M. Wt: 230.20 g/mol
InChI Key: WGQPKUTZCLSEIQ-DKWTVANSSA-N
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Description

L-Asparagine sulphate is a derivative of L-asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins. L-asparagine is known for its involvement in the metabolic control of cell functions in nerve and brain tissue. The sulphate derivative is often used in various biochemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Asparagine sulphate can be synthesized through the reaction of L-asparagine with sulphuric acid. The reaction typically involves dissolving L-asparagine in water, followed by the gradual addition of sulphuric acid under controlled temperature conditions. The mixture is then allowed to react, forming this compound as a precipitate, which can be filtered and purified.

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation processes. Microorganisms such as Escherichia coli and Erwinia chrysanthemi are commonly used to produce L-asparagine, which is then chemically reacted with sulphuric acid to form the sulphate derivative. The process is optimized for high yield and purity through various biotechnological techniques .

Chemical Reactions Analysis

Types of Reactions

L-Asparagine sulphate undergoes several types of chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to produce L-asparagine and sulphuric acid.

    Oxidation: Under oxidative conditions, this compound can be converted into L-aspartic acid and other by-products.

    Substitution: The sulphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Water and heat are commonly used to hydrolyze this compound.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Substitution: Various nucleophiles can be used to replace the sulphate group.

Major Products Formed

    Hydrolysis: L-asparagine and sulphuric acid.

    Oxidation: L-aspartic acid and other oxidized derivatives.

    Substitution: Depending on the nucleophile, different substituted products can be formed.

Scientific Research Applications

L-Asparagine sulphate has a wide range of applications in scientific research:

Mechanism of Action

L-Asparagine sulphate exerts its effects primarily through the hydrolysis of L-asparagine into L-aspartic acid and ammonia. This reaction is catalyzed by the enzyme L-asparaginase. The depletion of L-asparagine in cells, particularly in cancer cells, leads to the inhibition of protein synthesis and cell growth. The molecular targets include asparagine synthetase and various transporters involved in amino acid metabolism .

Comparison with Similar Compounds

Similar Compounds

    L-Glutamine: Another amino acid with similar metabolic functions.

    L-Aspartic Acid: A product of L-asparagine hydrolysis with similar biochemical properties.

    L-Asparaginase: An enzyme that catalyzes the hydrolysis of L-asparagine.

Uniqueness

L-Asparagine sulphate is unique due to its sulphate group, which imparts distinct chemical properties and reactivity compared to other amino acids and their derivatives. This uniqueness makes it valuable in specific industrial and research applications .

Properties

CAS No.

74144-37-9

Molecular Formula

C4H10N2O7S

Molecular Weight

230.20 g/mol

IUPAC Name

(2S)-2,4-diamino-4-oxobutanoic acid;sulfuric acid

InChI

InChI=1S/C4H8N2O3.H2O4S/c5-2(4(8)9)1-3(6)7;1-5(2,3)4/h2H,1,5H2,(H2,6,7)(H,8,9);(H2,1,2,3,4)/t2-;/m0./s1

InChI Key

WGQPKUTZCLSEIQ-DKWTVANSSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)N.OS(=O)(=O)O

Canonical SMILES

C(C(C(=O)O)N)C(=O)N.OS(=O)(=O)O

Origin of Product

United States

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